(D-Tyr1,N-Me-Phe3)-Neuropeptide FF

Pain Research Antinociception Opioid Modulation

For laboratories mapping NPFF-mediated opioid modulation, 1DMe is irreplaceable. Unlike rapidly degraded native NPFF, the D-Tyr1 and N-Me-Phe3 modifications confer exceptional enzymatic stability, enabling systemic (i.p.) administration and sustained receptor activation. 1DMe is 20-fold more potent spinally than analog 3D (antinociception at 0.86 nmol i.t.; morphine potentiation at 0.009 nmol i.t.) and 50-fold more potent than morphine. Its unique functional split—anti-opioid supraspinally, pro-opioid spinally—cannot be replicated by Nic-1DMe or subtype-selective agonists. Validated in SH-SY5Y-NPFF2 cAMP and N-type Ca²⁺ channel assays for quantitative antagonist screening. The only viable choice for systemic delivery and brain-level opioid interaction studies.

Molecular Formula C57H79F3N14O13
Molecular Weight 1225.3 g/mol
Cat. No. B12109267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Tyr1,N-Me-Phe3)-Neuropeptide FF
Molecular FormulaC57H79F3N14O13
Molecular Weight1225.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C55H78N14O11.C2HF3O2/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33;3-2(4,5)1(6)7/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62);(H,6,7)
InChIKeyJPJVZSWYKZEAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe): A Peptidase-Resistant NPFF Receptor Agonist for Pain and Opioid Modulation Research


(D-Tyr1,N-Me-Phe3)-Neuropeptide FF, widely known as 1DMe, is a synthetic analog of the endogenous RFamide peptide neuropeptide FF (NPFF). It acts as an agonist at both NPFF1 and NPFF2 receptors, with a preference for the NPFF2 subtype [1]. The strategic introduction of a D-Tyr at position 1 and an N-Me-Phe at position 3 confers significant resistance to enzymatic degradation, a key limitation of the native peptide NPFF [2]. This chemical modification makes 1DMe a critical pharmacological tool for dissecting the complex role of the NPFF system in modulating opioid analgesia, tolerance, and hyperalgesia, offering distinct advantages over native NPFF for both in vitro and in vivo studies.

Why (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) Cannot Be Simply Replaced by Other NPFF Analogs


Substituting (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) with another NPFF receptor agonist like native NPFF, the analog 3D, or subtype-selective peptides is not a functionally equivalent exchange. Native NPFF is rapidly degraded by peptidases, leading to short-lived and variable effects unsuitable for systemic or long-term studies [1]. While 3D also shows enhanced stability, 1DMe is 20-fold more potent in producing spinal antinociception [1]. Furthermore, 1DMe possesses a unique partially selective pharmacological profile for the NPFF2 receptor subtype and a distinct functional signature—acting as an anti-opioid supraspinally while potentiating opioid analgesia at the spinal level—that is not replicated by other selective NPFF1 or NPFF2 agonists [2]. These critical potency, stability, and functional differences make 1DMe an irreplaceable tool for specific experimental paradigms.

Quantitative Differentiation Guide for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) Against Key Analogs


Superior Potency in Spinal Antinociception vs. 3D Analog and Morphine

In the rat tail-flick test for thermal nociception, intrathecal administration of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) showed dramatically higher potency compared to its peptidase-resistant analog 3D and the gold-standard opioid morphine. On a molar basis, 1DMe was 20 times more potent than 3D and 50 times more potent than morphine [1].

Pain Research Antinociception Opioid Modulation

Partial NPFF2 Receptor Selectivity Compared to Non-Selective Native NPFF

The binding affinity profile of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) demonstrates a significant preference for the NPFF2 receptor subtype. It exhibits a Ki of 0.47 nM at the human NPFF2 receptor, which is approximately 8.2-fold lower than its Ki of 3.85 nM at the human NPFF1 receptor [1]. This contrasts with the endogenous ligand, neuropeptide FF (NPFF), which binds to both receptors with high, non-selective affinity (Kd of 0.37 nM for NPFF2 and 1.13 nM for NPFF1) [2].

Receptor Binding Selectivity Profile NPFF Receptors

Potent Cellular Anti-Opioid Effect via cAMP Inhibition in NPFF2-Expressing Cells

In a controlled cellular model using SH-SY5Y neuroblastoma cells stably transfected with the human NPFF2 receptor (SH2-D9 clone), (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) demonstrated a robust functional anti-opioid response. 1DMe dose-dependently inhibited 75% to 80% of forskolin-stimulated cAMP production [1]. Crucially, preincubation with 1DMe halved the maximal inhibition of N-type Ca²⁺ channels by opioid agonists, demonstrating a direct functional antagonism at a downstream effector level [1].

Cellular Pharmacology Anti-Opioid Activity Second Messenger Assays

Enhanced Enzymatic Stability for Systemic and Long-Term In Vivo Studies

A major limitation of the native neuropeptide FF (NPFF) is its rapid hydrolysis by membrane peptidases, restricting its experimental use. (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe) was specifically designed to overcome this. While native NPFF is fully hydrolyzed by brain membrane peptidases by 150 minutes at 25°C, the (1DMe) scaffold confers marked resistance to this enzymatic breakdown [1]. This stability is a prerequisite for its effective use in systemic administration studies, such as the demonstration that 1DMe (70 mg/kg, i.p.) modulates cerebral glucose utilization in mice, an effect temporally distinct from that of morphine [2][3].

Peptide Stability In Vivo Pharmacology Peptidase Resistance

Functional Divergence from Nic-1DMe Despite Identical Binding Profile

The analog Nic-1DMe, a derivative of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF, serves as a critical comparator that highlights the unique functional signature of 1DMe. While Nic-1DMe and 1DMe exhibit nearly identical binding affinity and receptor selectivity profiles for NPFF1 and NPFF2 receptors, Nic-1DMe completely fails to inhibit morphine-induced analgesia after intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) administration, in stark contrast to 1DMe's robust anti-opioid effect [1]. This dissociation between binding and function demonstrates that the specific chemical structure of 1DMe confers a distinct agonist efficacy required for supraspinal anti-opioid activity.

Structure-Activity Relationship Functional Selectivity Anti-Opioid Mechanisms

Proven High-Value Application Scenarios for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF (1DMe)


Investigating Spinal Opioid Analgesia and Opioid-Sparing Strategies

For research groups studying pain mechanisms, 1DMe is the agonist of choice to potently induce spinal antinociception (effective at 0.86 nmol i.t.) and to robustly enhance the analgesic effects of morphine (potentiation seen at 0.009 nmol i.t.), as demonstrated in the rat tail-flick and paw-pressure tests. Its 50-fold higher potency than morphine provides a powerful tool for studying the NPFF-mediated component of endogenous pain control without the complications of direct opioid receptor activation [1].

Probing NPFF2-Mediated Cellular Anti-Opioid Pathways in Drug Discovery

In drug discovery programs targeting opioid-induced hyperalgesia or tolerance, 1DMe serves as an essential reference agonist in NPFF2-transfected cell lines (e.g., SH2-D9). Its ability to dose-dependently inhibit 75-80% of forskolin-stimulated cAMP production and halve the maximal inhibition of N-type Ca²⁺ channels by opioid agonists offers a well-characterized, quantitative functional assay for screening novel NPFF receptor antagonists or biased ligands [1].

Dissecting Supraspinal vs. Spinal Mechanisms of Opioid Modulation

The unique pharmacological split of 1DMe—acting as a potent anti-opioid after supraspinal (i.c.v.) administration while potentiating opioid effects spinally—makes it an indispensable tool for mapping the anatomical basis of opioid modulation. This property cannot be replicated by its close analog Nic-1DMe, which lacks supraspinal anti-opioid activity despite identical receptor binding, emphasizing the need for 1DMe in studies focused on brain-level opioid interactions [1].

Long-Term or Systemic In Vivo Behavioral Pharmacology Studies

For studies requiring systemic drug delivery or sustained receptor activation, the inherent resistance to enzymatic degradation makes 1DMe the only viable choice over native NPFF. Its stability allows for experimental designs such as systemic (i.p.) administration to modulate cerebral activity in whole-brain imaging studies, a paradigm impossible with the rapidly degraded native peptide [1][2].

Quote Request

Request a Quote for (D-Tyr1,N-Me-Phe3)-Neuropeptide FF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.